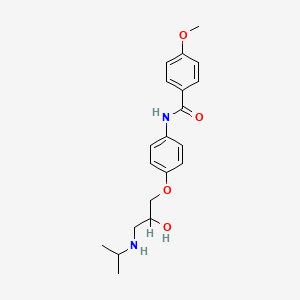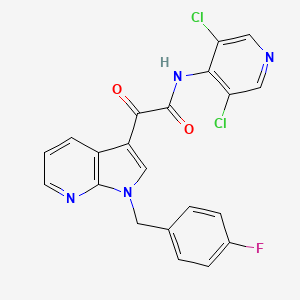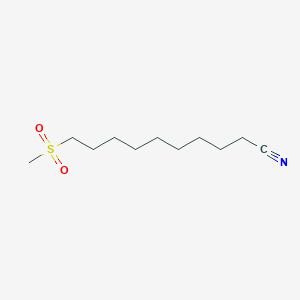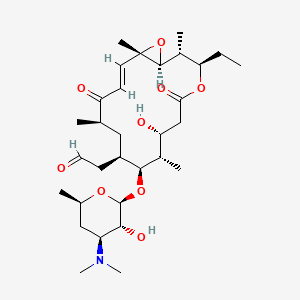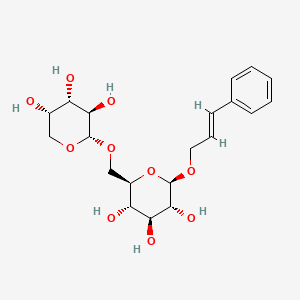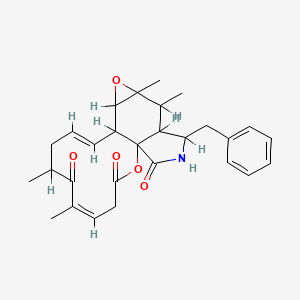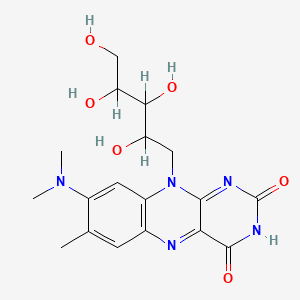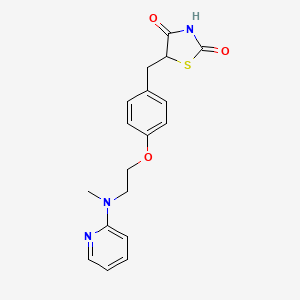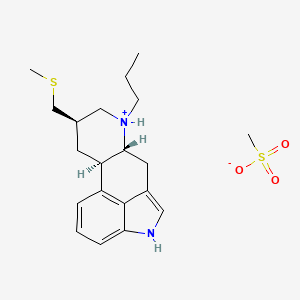
Pergolidmesilat
Übersicht
Beschreibung
Pergolide mesylate is an ergot derivative dopamine receptor agonist at both D1 and D2 receptor sites . It is chemically designated as 8ß [(methylthio)methyl]-6-propylergoline monomethanesulfonate . The empirical formula is C19H26N2S•CH4O3S, representing a molecular weight of 410.60 .
Synthesis Analysis
Pergolide mesylate can be produced through many synthetic methods . A high-yield and low environmental impact synthesis able to deliver highly pure pergolide mesylate has been developed . This process involves seven chemical steps (four telescoped), three steps of isolation of intermediate, and only one drying .Molecular Structure Analysis
The molecular formula of pergolide mesylate is C20H30N2O3S2 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .Chemical Reactions Analysis
Pergolide mesylate is a potent dopamine receptor agonist . It is 10 to 1000 times more potent than bromocriptine on a milligram per milligram basis in various in vitro and in vivo test systems . Pergolide mesylate inhibits the secretion of prolactin in humans .Physical And Chemical Properties Analysis
Pergolide mesylate has a molecular formula of C19H26N2S•CH4O3S and a molecular weight of 410.59 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .Wissenschaftliche Forschungsanwendungen
Behandlung der Parkinson-Krankheit
Pergolidmesilat ist ein Dopamin-D2-Rezeptoragonist, der auch D1- und D2-agonistische Eigenschaften aufweist . Es wird zur Behandlung der Parkinson-Krankheit eingesetzt . Es wurde jedoch im Jahr 2007 aufgrund eines erhöhten Risikos für Herzventilfunktionsstörungen vom US-amerikanischen und kanadischen Markt zurückgezogen .
Behandlung von Pituitary Pars Intermedia Dysfunction (Cushing-Syndrom) bei Pferden
This compound wird zur Behandlung von Pituitary Pars Intermedia Dysfunction (Cushing-Syndrom) bei Pferden eingesetzt . Das FDA Center for Veterinary Medicine arbeitet mit den Herstellern des Medikaments zusammen, um es verfügbar zu machen .
Stabilitätsstudien
Es wurden Untersuchungen durchgeführt, um die Auswirkungen von Temperatur und Licht über einen Zeitraum von 35 Tagen auf die Stabilität von this compound nach dem Compoundieren in einem wässrigen Trägerstoff zu bestimmen . Die Ergebnisse zeigten, dass this compound nach dem Compoundieren in einem wässrigen Trägerstoff instabil war und die Lagerbedingungen einen Einfluss auf die Stabilität der zusammengesetzten Formulierung hatten .
Qualitätsprüfungen und Assays
This compound wird als USP-Referenzstandard verwendet, der für die Verwendung in bestimmten Qualitätsprüfungen und Assays bestimmt ist, wie in den USP-Kompendien angegeben .
Geroprotektor
This compound wurde als Geroprotektor identifiziert, eine Verbindung, die gesundes Altern unterstützt, den biologischen Alterungsprozess verlangsamt oder die Lebensdauer verlängert .
Dopaminagonist
Als Dopaminagonist bindet this compound an Dopaminrezeptoren und aktiviert diese . Diese Eigenschaft wird in verschiedenen Forschungsanwendungen genutzt.
Wirkmechanismus
Target of Action
Pergolide mesylate is a long-acting dopamine agonist . It primarily targets dopamine D2 and D3 receptors , as well as alpha2- and alpha1-adrenergic , and 5-hydroxytryptamine (5-HT) receptors . These receptors play a crucial role in the regulation of motor control, hormone release, and behavior.
Mode of Action
Pergolide mesylate interacts with its targets by stimulating centrally-located dopaminergic receptors . This stimulation results in a number of pharmacologic effects. Specifically, the dopamine D2 receptor, a 7-transmembrane G-protein coupled receptor associated with Gi proteins, is inhibited by pergolide. This inhibition causes a decrease in intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .
Biochemical Pathways
The primary biochemical pathway affected by pergolide mesylate is the dopaminergic pathway. By acting as an agonist at dopamine receptors, pergolide mesylate enhances dopaminergic transmission. This results in downstream effects such as the improvement of symptoms of movement disorders .
Pharmacokinetics
The pharmacokinetics of pergolide mesylate involve its absorption, distribution, metabolism, and excretion (ADME). Little is known about the pharmacokinetics of the drug as it is difficult to assay . In a study involving horses, the mean clearance of pergolide was found to be 959 ± 492 mL/h/kg, whereas the mean elimination half-life was 5.64 ± 2.36 hours and the mean initial volume of distribution was 0.79 ± 0.32 L/kg . These properties impact the bioavailability of pergolide mesylate and its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of pergolide mesylate’s action primarily involve the stimulation of dopamine receptors, which leads to the improvement of symptoms of movement disorders . In addition, pergolide mesylate has been found to inhibit prolactin secretion for at least 24 hours .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCVGPLTGZWHGS-ZORIOUSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66104-22-1 (Parent) | |
| Record name | Pergolide mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040583 | |
| Record name | Pergolide methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
66104-23-2 | |
| Record name | Pergolide mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66104-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pergolide mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERGOLIDE MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PERGOLIDE MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pergolide methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERGOLIDE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55B9HQY616 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



